molecular formula C15H16ClN3O3 B6417934 N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105202-77-4

N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B6417934
CAS No.: 1105202-77-4
M. Wt: 321.76 g/mol
InChI Key: YJGKGKPRSXWHIY-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to a 3-chloro-4-methylphenyl group and a 6-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl moiety.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-8-3-4-10(7-12(8)16)18-13(20)6-5-11-9(2)17-15(22)19-14(11)21/h3-4,7H,5-6H2,1-2H3,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGKGKPRSXWHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Features

The target compound shares structural motifs with several propanamide and pyrimidine derivatives. Key analogs include:

Compound Name Key Substituents Structural Differences Reference
N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide 4-chlorophenyl, 3-nitrophenyl, thioxo group Thioxo (C=S) vs. dioxo (C=O) in pyrimidine; nitro group introduces polarity
N-(3,4-dichlorophenyl)propanamide (Propanil) 3,4-dichlorophenyl Lacks pyrimidine ring; simpler propanamide structure
N-Cyclohexyl-3-(4-hydroxy-6-oxo-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide Cyclohexyl, p-tolyl, hydroxyl group Hydroxyl instead of methyl on pyrimidine; cyclohexyl enhances steric bulk
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide Piperidin-4-yl, 4-chloro-3-methoxyphenyl Methoxy group increases polarity; piperidine introduces basicity

Functional Group Analysis

  • Pyrimidine Ring Modifications : The dioxo group in the target compound (vs. thioxo in ) may enhance hydrogen-bonding capacity but reduce metabolic stability.
  • Aromatic Substituents : The 3-chloro-4-methylphenyl group balances lipophilicity and steric effects, contrasting with polar methoxy () or nitro groups ().
  • Propanamide Linkers : The propanamide chain is conserved across analogs, but branching (e.g., cyclohexyl in ) alters pharmacokinetic profiles.

Physicochemical Data

Property Target Compound N-(3,4-dichlorophenyl)propanamide N-Cyclohexyl analog
LogP (estimated) ~3.2 (high lipophilicity) ~2.8 ~3.5 (due to cyclohexyl)
Solubility (mg/mL) <0.1 (aqueous) 0.5–1.0 <0.05
Melting Point (°C) Not reported 92–94 126–127

Stability and Metabolic Considerations

  • Hydrolytic Stability : The dioxo group may render the compound susceptible to hydrolysis under acidic conditions, contrasting with thioxo derivatives (), which are more stable.
  • Metabolic Pathways : Chlorine substituents (as in propanil ) typically slow oxidative metabolism, extending half-life.

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